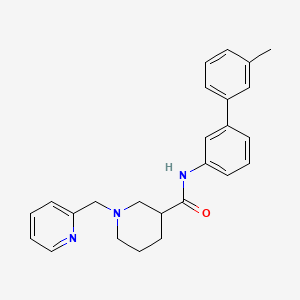
N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as JNJ-42153605, is a small-molecule antagonist of the orexin-1 receptor (OX1R). Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and reward pathways. JNJ-42153605 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
作用机制
N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptors are primarily located in the hypothalamus, and are involved in the regulation of sleep-wake cycles, feeding behavior, and reward pathways. This compound binds to the orexin-1 receptor and blocks the binding of orexin, the endogenous ligand for the receptor. This results in a reduction in the activity of the orexin-1 receptor, which leads to the observed effects on sleep, addiction, and feeding behavior.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase sleep time and improve sleep quality. It has also been shown to reduce drug-seeking behavior and alcohol consumption. In addition, this compound has been shown to reduce food intake and body weight.
实验室实验的优点和局限性
One of the advantages of N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is its selectivity for the orexin-1 receptor. This allows for more specific targeting of the receptor, and reduces the potential for off-target effects. However, one of the limitations of this compound is its relatively short half-life in vivo. This can make it difficult to achieve sustained effects in animal models, and may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. One area of research could be in the development of more potent and selective orexin-1 receptor antagonists. This could lead to improved therapeutic applications for sleep disorders, addiction, and obesity.
Another area of research could be in the study of the orexin-1 receptor in other disease states. For example, orexin-1 receptors have been implicated in the regulation of stress and anxiety. This compound could be studied in animal models of anxiety disorders to determine its potential therapeutic applications in this area.
Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects. For example, this compound could be studied in combination with other drugs for the treatment of addiction or obesity to determine if it has additive or synergistic effects.
合成方法
The synthesis of N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been described in several scientific publications. The most commonly used method involves the reaction of 3-(bromomethyl)-2-methoxybiphenyl with 2-pyridinemethanol to form the intermediate 3-(2-pyridinylmethyl)-2-methoxybiphenyl. This intermediate is then reacted with piperidine-3-carboxylic acid to yield this compound.
科学研究应用
N-(3'-methyl-3-biphenylyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of sleep disorders. Orexin receptors are involved in the regulation of sleep-wake cycles, and antagonists of these receptors have been shown to promote sleep. This compound has been studied in animal models of insomnia, and has been shown to increase sleep time and improve sleep quality.
Another area of research has been in the treatment of addiction. Orexin receptors are involved in the reward pathways of the brain, and antagonists of these receptors have been shown to reduce drug-seeking behavior. This compound has been studied in animal models of addiction, and has been shown to reduce cocaine self-administration and alcohol consumption.
This compound has also been studied for its potential use in the treatment of obesity. Orexin receptors are involved in the regulation of feeding behavior, and antagonists of these receptors have been shown to reduce food intake. This compound has been studied in animal models of obesity, and has been shown to reduce food intake and body weight.
属性
IUPAC Name |
N-[3-(3-methylphenyl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-19-7-4-8-20(15-19)21-9-5-12-23(16-21)27-25(29)22-10-6-14-28(17-22)18-24-11-2-3-13-26-24/h2-5,7-9,11-13,15-16,22H,6,10,14,17-18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVPLWIYMDIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)
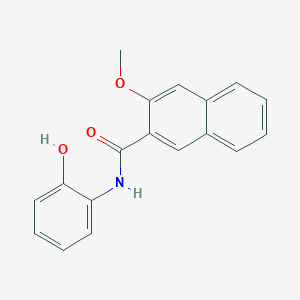
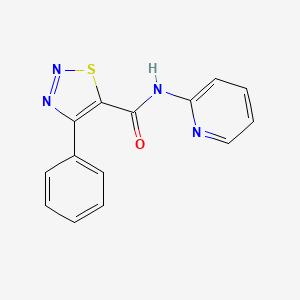
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6017678.png)
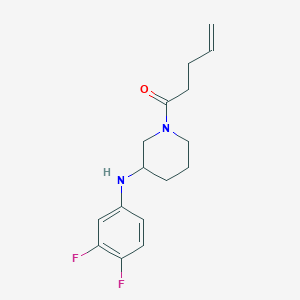
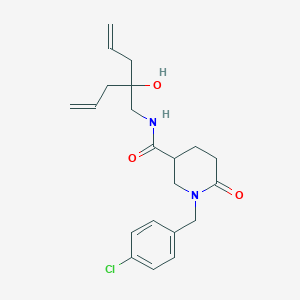
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017702.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)
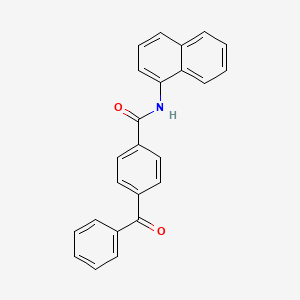
![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
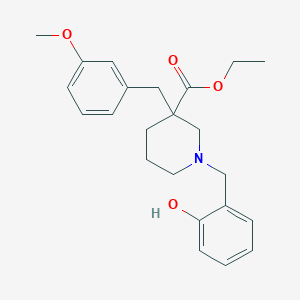
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)